molecular formula C15H10N6 B1622097 Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- CAS No. 66706-98-7

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-

Cat. No. B1622097
CAS RN: 66706-98-7
M. Wt: 274.28 g/mol
InChI Key: LDBWPTYGGBUCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- , also known by its chemical formula C₁₀H₈N₆ , is a compound with intriguing properties. It belongs to the class of hydrazones , characterized by the presence of a C=N-NH₂ functional group. The compound’s structure combines a phenylazo group (with an N=N double bond) and a phenylhydrazine moiety.



Synthesis Analysis

The synthesis of Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- involves intricate steps. Researchers have explored various methods, including condensation reactions between 4-phenylazoaniline and malononitrile . These reactions yield the desired compound through the formation of the hydrazone linkage. The purity and yield of the product depend on reaction conditions, solvent choice, and catalysts employed.



Molecular Structure Analysis

The compound’s molecular structure reveals a central propanedinitrile backbone flanked by two aromatic rings. The phenylazo group imparts color to the compound, making it visually distinctive. The hydrazone linkage connects the two aromatic moieties, contributing to its stability and reactivity.



Chemical Reactions Analysis

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- participates in several chemical reactions:



  • Hydrolysis : Under acidic or basic conditions, the hydrazone bond can undergo hydrolysis, yielding the corresponding 4-phenylazoaniline and malononitrile .

  • Oxidation : The compound is susceptible to oxidation, leading to the formation of various oxidation products.

  • Metal Complex Formation : The nitrogen atoms in the hydrazone linkage can coordinate with transition metals, forming stable complexes.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 150-160°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Color : The compound appears yellow-orange due to the phenylazo group.

  • Stability : It is stable under ambient conditions.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Handle with caution.

  • Irritant : Skin and eye contact may cause irritation.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate potential pharmacological effects.

  • Modification Strategies : Design derivatives with enhanced properties.

  • Industrial Applications : Evaluate its use in dyes, sensors, or catalysts.


properties

IUPAC Name

2-[(4-phenyldiazenylphenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6/c16-10-15(11-17)21-20-14-8-6-13(7-9-14)19-18-12-4-2-1-3-5-12/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBWPTYGGBUCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390718
Record name Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-

CAS RN

66706-98-7
Record name Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Reactant of Route 3
Reactant of Route 3
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Reactant of Route 5
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Reactant of Route 6
Reactant of Route 6
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.